![molecular formula C7H10ClF2NO B1413187 4,4-Difluoro-N-hydroxycyclohexanecarbimidoyl chloride CAS No. 1952348-04-7](/img/structure/B1413187.png)
4,4-Difluoro-N-hydroxycyclohexanecarbimidoyl chloride
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Overview
Description
Scientific Research Applications
Radiofluorinated Compound Synthesis
4,4-Difluoro-N-hydroxycyclohexanecarbimidoyl chloride plays a role in the synthesis of radiofluorinated compounds. This process is vital for preparing low-molecular weight radiopharmaceuticals and labeling sensitive biopolymers. The cycloadditions with alkenes and alkynes are conducted under mild conditions, offering an effective method for creating these specialized molecules (Zlatopolskiy et al., 2012).
Conformational Studies in Chemistry
The molecule has been used in studies examining the conformational equilibria of related derivatives. For instance, research on the temperature dependence of the nuclear magnetic resonance (nmr) spectra of similar difluoro compounds reveals insights into their structural conformations at various temperatures. Such studies are crucial for understanding the behavior of these compounds under different environmental conditions (Glazer et al., 1972).
Ionic Liquid Studies
This chemical has relevance in the exploration of ionic liquids. Studies involving ionic liquids, such as those containing similar chloride compounds, help in assessing their potential as environmentally benign alternatives to volatile organic solvents in industrial and laboratory processes. Understanding their solubility, conductivity, and surface properties in aqueous solutions contributes significantly to developing new industrial applications (Rogers & Voth, 2007).
Application in Organic Synthesis
Its analogs are used in organic synthesis, for instance, in the generation of difluorocarbene, which is key in preparing gem-difluorinated cyclopropenes and cyclopropanes. This showcases the role of similar compounds in facilitating important reactions in organic chemistry, leading to the synthesis of structurally diverse and potentially valuable organic compounds (Wang et al., 2011).
Polymer Science
In polymer science, related chlorides are used in the modification and synthesis of polymers, such as polyurethanes. These applications are vital in creating materials with specific properties for industrial use, such as enhanced tensile strength or antibacterial properties (Ding et al., 2015).
Safety And Hazards
properties
IUPAC Name |
(1Z)-4,4-difluoro-N-hydroxycyclohexane-1-carboximidoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClF2NO/c8-6(11-12)5-1-3-7(9,10)4-2-5/h5,12H,1-4H2/b11-6- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJCIHUPPRZVLZ-WDZFZDKYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=NO)Cl)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1/C(=N/O)/Cl)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-N-hydroxycyclohexanecarbimidoyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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